molecular formula C13H19NO B2896157 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 1508150-46-6

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B2896157
CAS No.: 1508150-46-6
M. Wt: 205.301
InChI Key: SVLPCBUONWZBBL-UHFFFAOYSA-N
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Description

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol is a chemical compound with the molecular formula C13H19NO. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a tert-butyl group attached to the nitrogen atom and a hydroxyl group at the 6th position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the reduction of isoquinoline derivatives followed by the introduction of the tert-butyl group. One common method is the hydrogenation of isoquinoline in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The resulting tetrahydroisoquinoline is then subjected to alkylation using tert-butyl bromide in the presence of a base like potassium carbonate (K2CO3) to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-one, while substitution reactions can introduce various functional groups at the 6th position .

Scientific Research Applications

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to potential therapeutic effects in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

    1-Tert-butyl-1,2,3,4-tetrahydroisoquinoline: Lacks the hydroxyl group at the 6th position.

    1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-one: Contains a ketone group instead of a hydroxyl group at the 6th position.

    1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-carboxylic acid: Contains a carboxylic acid group at the 6th position.

Uniqueness

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of both the tert-butyl group and the hydroxyl group, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse chemical modifications and potential biological activities, making it a valuable compound for research and development .

Biological Activity

1-Tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Overview of Tetrahydroisoquinoline Compounds

Tetrahydroisoquinolines are a class of alkaloids with a wide range of pharmacological effects. They have been studied for their potential in treating various conditions, including neurodegenerative diseases, infections, and cancer. The structural diversity among these compounds allows for varied interactions with biological targets.

Antiviral Properties

Recent studies have highlighted the antiviral potential of THIQ derivatives against SARS-CoV-2. For instance, a compound structurally related to this compound demonstrated significant antiviral activity in vitro. The compound exhibited an effective concentration (EC50) of 3.15 µM against SARS-CoV-2 with a selective index (SI) exceeding 63.49, indicating its potency compared to standard antiviral agents like chloroquine (CQ) . In human lung Calu-3 cells, the same compound showed an EC50 of 2.78 µM and performed better than CQ (EC50 = 44.90 µM) .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have also been investigated for their neuroprotective effects. These compounds may exert their action by modulating neurotransmitter systems and protecting neuronal cells from oxidative stress. Studies suggest that THIQs can influence dopaminergic pathways and may be beneficial in models of Parkinson's disease .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : THIQs can act as enzyme inhibitors by mimicking natural substrates or binding to active sites on enzymes involved in viral replication or neurotransmitter metabolism .
  • Receptor Interaction : These compounds may bind to specific receptors in the central nervous system or on viral surfaces, altering signaling pathways crucial for viral entry or neurotransmission .

Case Studies and Research Findings

StudyFindings
SARS-CoV-2 Inhibition Study Compound related to THIQ showed EC50 values of 2.78 µM in Calu-3 cellsDemonstrated potential as an antiviral agent against COVID-19
Neuroprotective Study THIQ derivatives protected dopaminergic neurons from oxidative stressSuggests therapeutic potential in neurodegenerative diseases
Structure–Activity Relationship (SAR) Variations in substituents significantly affect biological activityHighlights the importance of structural modifications for drug development

Properties

IUPAC Name

1-tert-butyl-1,2,3,4-tetrahydroisoquinolin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(2,3)12-11-5-4-10(15)8-9(11)6-7-14-12/h4-5,8,12,14-15H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLPCBUONWZBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2=C(CCN1)C=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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